molecular formula C20H18F3N3O3 B2735619 Propan-2-yl 7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate CAS No. 1251569-13-7

Propan-2-yl 7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate

Cat. No.: B2735619
CAS No.: 1251569-13-7
M. Wt: 405.377
InChI Key: BXPMTGYVSOMETM-UHFFFAOYSA-N
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Description

Propan-2-yl 7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate is a 1,8-naphthyridine derivative characterized by a propan-2-yl ester group at position 3, a methyl substituent at position 7, and a 3-(trifluoromethoxy)phenyl amino moiety at position 3. The 1,8-naphthyridine core is a bicyclic aromatic system with two nitrogen atoms, making it a versatile scaffold in medicinal and materials chemistry.

Properties

IUPAC Name

propan-2-yl 7-methyl-4-[3-(trifluoromethoxy)anilino]-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3/c1-11(2)28-19(27)16-10-24-18-15(8-7-12(3)25-18)17(16)26-13-5-4-6-14(9-13)29-20(21,22)23/h4-11H,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPMTGYVSOMETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)OC(F)(F)F)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Propan-2-yl 7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthyridine core with various functional groups that contribute to its biological activity. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

PropertyValue
Molecular FormulaC16H16F3N2O2
Molecular Weight340.30 g/mol
LogP4.5
SolubilitySoluble in DMSO

Target Interactions : this compound primarily interacts with various enzymes and receptors. Its mechanism of action may involve:

  • Enzyme Modulation : It has been shown to modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.
  • Receptor Binding : The compound may act as a ligand for G-protein coupled receptors (GPCRs), influencing signaling pathways related to cell growth and apoptosis .

The compound exhibits a range of biochemical activities:

  • Anticancer Activity : Similar naphthyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 0.03 to 15 μg/mL against human cancer cells, indicating potential for therapeutic applications .
  • Gene Expression Modulation : It influences the expression of genes involved in metabolic pathways, potentially affecting cellular stress responses and metabolic homeostasis .

Case Studies and Research Findings

  • Cytotoxic Effects in Cancer Models :
    • A study reported that naphthyridine derivatives exhibited significant cytotoxicity in vitro against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The mechanism was linked to apoptosis induction through mitochondrial pathways and caspase activation .
  • Metabolic Regulation :
    • Research indicated that compounds similar to this compound could modulate glucose metabolism by affecting the activity of key metabolic enzymes, leading to altered levels of glucose and lipids in cellular models .
  • Potential as a Therapeutic Agent :
    • Given its ability to inhibit specific enzyme activities critical in cancer progression, this compound is being explored as a lead candidate for drug development targeting metabolic pathways in tumors .

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity: The target compound’s propan-2-yl ester at position 3 contrasts with the carboxylic acid group in the other derivatives, suggesting differences in solubility and bioavailability. Esters are typically more lipophilic, which may enhance membrane permeability .

Halogenation Patterns :

  • Derivatives like the 7-chloro-6-fluoro compound and Compound 33 feature halogen substituents (Cl, F), which are absent in the target compound. Halogens often enhance metabolic stability but may increase molecular weight and polarity.

Physicochemical and Analytical Data

Table 2: Analytical and Physical Properties

Compound Name Melting Point (°C) Analytical Methods Notable Spectral Data (1H NMR)
Propan-2-yl 7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate Not reported Not reported Not reported
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid Not reported 1H NMR Signals for aromatic protons and carboxylic acid (δ ~15 ppm)
Compound 33 210–212 1H NMR, Elemental Analysis δ 3.20–3.85 (piperazine CH2), δ 15.45 (COOH), aromatic protons at δ 7.10–8.30

Key Observations:

  • The carboxylic acid derivatives exhibit characteristic downfield shifts for the COOH proton (δ ~15 ppm) in 1H NMR, absent in the ester-containing target compound .
  • Compound 33’s piperazine ring introduces distinct splitting patterns (multiplet at δ 3.20–3.85) and a higher melting point (210–212°C), reflecting increased molecular rigidity .

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